molecular formula C20H19FN2O2 B2655341 4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533873-29-9

4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2655341
CAS RN: 533873-29-9
M. Wt: 338.382
InChI Key: QVMRPYMRAVXMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C20H19FN2O2 and its molecular weight is 338.382. The purity is usually 95%.
BenchChem offers high-quality 4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzodiazepine Synthesis and Metabolites

The synthesis and evaluation of benzodiazepine derivatives, including their metabolites in biological specimens, have been a significant area of research. These studies focus on understanding the chemical behavior, stability, and transformation of benzodiazepines under various conditions (Elsohly & Feng, 2001).

Pharmacological Properties

Research on the synthesis and evaluation of novel benzodiazepine derivatives explores their potential as anticonvulsant agents and their interaction with receptors. Some derivatives have shown promising results as noncompetitive antagonists of the AMPA receptor, indicating potential for therapeutic use in conditions requiring anticonvulsant properties (Gitto et al., 2003).

Chemical Behavior and Stability

The chemical behavior of benzodiazepines, including reactions with alkylating, acidic, and alkaline agents, provides insights into the stability and transformation of these compounds under various conditions. These studies are crucial for developing new benzodiazepine derivatives with improved pharmacological profiles and stability (Nsira et al., 2012).

Antagonist and Agonist Activities

Investigations into the antagonist, partial agonist, and full agonist activities of benzodiazepine derivatives through the GABAA/benzodiazepine receptor highlight the diverse therapeutic potentials of these compounds. This research is instrumental in understanding the mechanism of action of benzodiazepines and developing new drugs for various neurological conditions (Tenbrink et al., 1994).

Drug Delivery Systems

The study of drug delivery systems, particularly those based on cyclodextrin inclusion complexes, is another significant area of research. These systems aim to enhance the pharmaceutical properties of benzodiazepines, such as water solubility, stability, and dissolution rate, thereby improving their therapeutic efficacy and safety profile (Papezhuk et al., 2020).

properties

IUPAC Name

4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-2-9-17-16(10-12)19(13-5-7-15(21)8-6-13)23(11-18(24)22-17)20(25)14-3-4-14/h2,5-10,14,19H,3-4,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMRPYMRAVXMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.